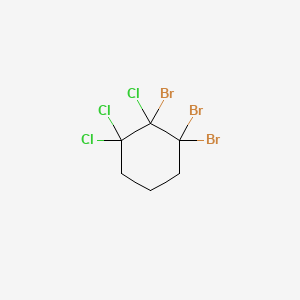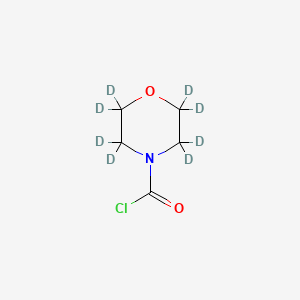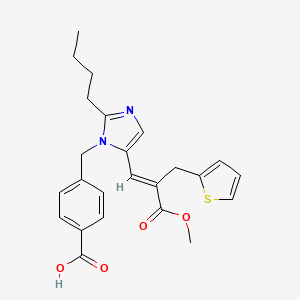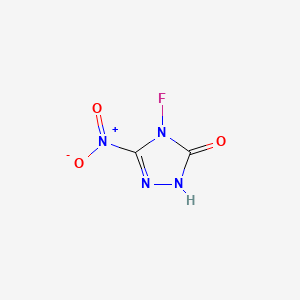
3,3-Difluoro-5-hydroxypentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-5-hydroxypentan-2-one is an organic compound with the molecular formula C5H8F2O2 It is a derivative of pentanone, characterized by the presence of two fluorine atoms at the third carbon and a hydroxyl group at the fifth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5-hydroxypentan-2-one typically involves the fluorination of a suitable precursor One common method is the reaction of 3,3-difluoropentane-2,4-dione with a hydroxylating agent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-5-hydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 3,3-difluoro-5-oxopentan-2-one or 3,3-difluoropentanoic acid.
Reduction: Formation of 3,3-difluoro-5-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Difluoro-5-hydroxypentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3,3-Difluoro-5-hydroxypentan-2-one exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoropentan-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxypentan-2-one: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3,3-Difluoro-4-hydroxypentan-2-one: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and applications.
Uniqueness
3,3-Difluoro-5-hydroxypentan-2-one is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the hydroxyl group provides additional functionalization options. This combination makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H8F2O2 |
|---|---|
Poids moléculaire |
138.11 g/mol |
Nom IUPAC |
3,3-difluoro-5-hydroxypentan-2-one |
InChI |
InChI=1S/C5H8F2O2/c1-4(9)5(6,7)2-3-8/h8H,2-3H2,1H3 |
Clé InChI |
DIVQNSSAUWEZRA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)



![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)


